

Application Notes and Protocols for the Synthesis of 3,5-Dimethoxyphenethylamine HCl

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Compound of Interest

Compound Name: **3,5-Dimethoxyphenethylamine**

Cat. No.: **B1580640**

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Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of **3,5-Dimethoxyphenethylamine** Hydrochloride. This compound serves as a crucial structural analog for mescaline and other phenethylamine derivatives, making it a valuable tool in neuropharmacological research and drug development.^[1] The described two-step protocol is optimized for clarity, yield, and safety, beginning with a Henry condensation of 3,5-dimethoxybenzaldehyde and nitromethane to form 3,5-dimethoxy- β -nitrostyrene, followed by a robust reduction using lithium aluminum hydride (LAH). This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also the underlying chemical principles and safety considerations essential for successful and safe execution.

Introduction: The Rationale for a Well-Defined Synthetic Pathway

3,5-Dimethoxyphenethylamine is a foundational molecule in the study of phenethylamine psychedelics. Its structure, closely related to mescaline (3,4,5-trimethoxyphenethylamine), allows researchers to probe the structure-activity relationships of serotonergic receptor ligands. ^{[2][3]} A reliable and well-documented synthetic protocol is paramount for ensuring the purity and consistency of the compound, which is critical for reproducible pharmacological studies.

The chosen synthetic route, a Henry "nitroaldol" condensation followed by reduction, is a classic and versatile method for the preparation of phenethylamines.^{[4][5]} The initial condensation reaction forms a carbon-carbon bond, creating the ethyl backbone, while the subsequent reduction of the nitroalkene intermediate to the primary amine is a key transformation.^{[6][7]} This application note will detail a field-proven protocol, emphasizing the critical parameters at each stage to maximize yield and purity.

Reaction Scheme: A Two-Step Synthesis

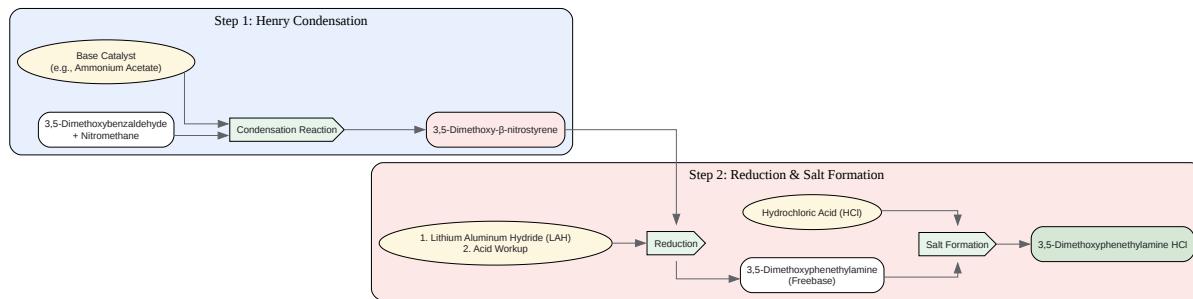
The synthesis of **3,5-Dimethoxyphenethylamine HCl** proceeds in two primary stages:

Step 1: Henry Condensation 3,5-Dimethoxybenzaldehyde is reacted with nitromethane in the presence of a basic catalyst to yield 3,5-dimethoxy- β -nitrostyrene.

Step 2: Reduction and Salt Formation The intermediate, 3,5-dimethoxy- β -nitrostyrene, is reduced to the freebase **3,5-dimethoxyphenethylamine** using lithium aluminum hydride (LAH). The final product is then isolated as the hydrochloride salt for improved stability and handling.

Visualizing the Synthesis Workflow

The following diagram illustrates the sequential steps of the synthesis process, from starting materials to the final product.

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Caption: Workflow of the two-step synthesis of **3,5-Dimethoxyphenethylamine HCl**.

Detailed Experimental Protocols Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
3,5-Dimethoxybenzaldehyde	≥98%	Sigma-Aldrich	[8] [9] [10]
Nitromethane	≥96%	Acros Organics	
Ammonium Acetate	ACS Reagent	Fisher Scientific	
Glacial Acetic Acid	ACS Reagent	VWR	
Lithium Aluminum Hydride (LAH)	1.0 M in THF	Sigma-Aldrich	[11] [12]
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%	Sigma-Aldrich	
Diethyl Ether	Anhydrous	Fisher Scientific	
Hydrochloric Acid	Concentrated (37%)	J.T. Baker	
Isopropanol	ACS Reagent	Fisher Scientific	
Sodium Sulfate	Anhydrous	EMD Millipore	
Deionized Water	In-house		

Step 1: Synthesis of 3,5-Dimethoxy- β -nitrostyrene

This procedure is adapted from established Henry condensation methodologies.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzaldehyde (16.6 g, 0.1 mol), nitromethane (12.2 g, 0.2 mol), and ammonium acetate (5.0 g, 0.065 mol).
- Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The mixture will form a yellow solution.
- Reaction: Heat the mixture to 100°C with continuous stirring. Maintain this temperature for 2 hours. The solution will darken to a reddish-orange color.

- Precipitation: After 2 hours, remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A bright yellow precipitate of 3,5-dimethoxy- β -nitrostyrene will form.
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral. Further wash the product with a small amount of cold ethanol to remove any unreacted aldehyde.
- Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is approximately 18-20 g (86-95%).

Step 2: Synthesis of 3,5-Dimethoxyphenethylamine HCl

CRITICAL SAFETY NOTE: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent that reacts violently with water.^{[11][12][16][17]} All manipulations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, and all glassware must be scrupulously dried.^[18] Appropriate personal protective equipment, including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory. ^{[11][12]} A Class D fire extinguisher or dry sand should be readily available.^{[11][16][17]}

- LAH Suspension: In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 250 mL of anhydrous tetrahydrofuran (THF). To this, cautiously add lithium aluminum hydride (7.6 g, 0.2 mol). Stir the suspension to ensure it is well-dispersed.
- Addition of Nitrostyrene: Dissolve the 3,5-dimethoxy- β -nitrostyrene (10.5 g, 0.05 mol) from Step 1 in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LAH suspension over a period of 1 hour. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and, if necessary, using a cooling water bath.
- Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours.
- Quenching: Cool the reaction flask to 0°C in an ice bath. Cautiously and slowly add 8 mL of deionized water dropwise to quench the excess LAH. This will result in vigorous gas

evolution. Following the water, add 8 mL of 15% aqueous sodium hydroxide solution, and then 24 mL of deionized water.

- Workup: Remove the cooling bath and stir the mixture for 30 minutes. The gray precipitate of aluminum salts should become a white, granular solid that is easily filtered.
- Isolation of Freebase: Filter the mixture through a pad of Celite. Wash the filter cake with three 50 mL portions of THF. Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **3,5-dimethoxyphenethylamine** freebase as a pale yellow oil.
- Salt Formation: Dissolve the crude freebase in 100 mL of isopropanol. While stirring, add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper. The hydrochloride salt will precipitate as a white solid.
- Final Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the **3,5-dimethoxyphenethylamine HCl** by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.
- Drying: Dry the final product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 8.5-9.5 g (78-87%).

Data Summary

Parameter	Step 1: Henry Condensation	Step 2: Reduction & Salt Formation
Starting Material	3,5-Dimethoxybenzaldehyde	3,5-Dimethoxy- β -nitrostyrene
Key Reagents	Nitromethane, Ammonium Acetate	Lithium Aluminum Hydride, HCl
Solvent	Glacial Acetic Acid	Anhydrous THF, Isopropanol
Reaction Time	2 hours	4 hours
Reaction Temperature	100°C	Reflux (approx. 66°C)
Typical Yield	86-95%	78-87%
Product Appearance	Bright yellow solid	White crystalline solid

Causality and Field-Proven Insights

- Henry Condensation: The use of ammonium acetate as a catalyst in glacial acetic acid provides a convenient and effective medium for the condensation. The acetic acid acts as both a solvent and a proton source, facilitating the reaction. The reaction temperature is maintained at 100°C to ensure a reasonable reaction rate without significant decomposition of the product.
- LAH Reduction: The reduction of the nitrostyrene with LAH is a powerful and reliable method.^{[6][7]} The dropwise addition of the nitrostyrene solution to the LAH suspension is crucial for controlling the exothermicity of the reaction. The specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts in a granular form, which greatly simplifies the filtration and isolation of the product.
- Salt Formation: Conversion of the amine freebase to its hydrochloride salt is standard practice.^{[19][20]} The salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the oily freebase. Isopropanol is a suitable solvent for this precipitation, as the hydrochloride salt is sparingly soluble in it, especially when cooled.

Safety and Waste Disposal

- General Precautions: Standard laboratory safety practices should be followed, including the use of a fume hood, safety glasses, and appropriate gloves.
- Lithium Aluminum Hydride: As previously mentioned, LAH is extremely hazardous.^{[11][12][16][17]} All handling must be done under inert conditions, and water must be strictly excluded.^[18] Quenching should be performed slowly and with extreme caution in an ice bath.
- Waste Disposal: The quenched aluminum salts can be disposed of as solid waste after ensuring all reactive hydride has been consumed. Organic waste should be collected in appropriately labeled containers. Acidic and basic aqueous waste should be neutralized before disposal. Follow all local and institutional regulations for chemical waste disposal.

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